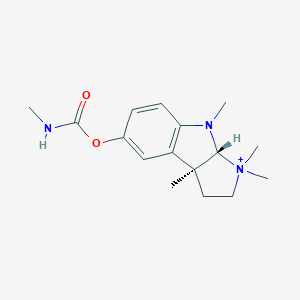

1-Methylphysostigmine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Nitrosodibutylamine is a chemical compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group bonded to an amine. This compound is known for its potential carcinogenic properties and is often found as an impurity in various industrial and pharmaceutical products . It is a yellow, oily liquid with a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosodibutylamine can be synthesized through the nitrosation of dibutylamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions . The general reaction is as follows:

C8H19N+NaNO2+HCl→C8H18N2O+NaCl+H2O

Industrial Production Methods

In industrial settings, the production of N-Nitrosodibutylamine involves similar nitrosation reactions but on a larger scale. The process requires stringent control of reaction conditions to minimize the formation of unwanted by-products and to ensure the safety of the production environment due to the compound’s carcinogenic nature .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosodibutylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Formation of dibutylamine.

Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

N-Nitrosodibutylamine is primarily used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of nitrosamine-induced carcinogenesis. Additionally, it is used in the development and validation of analytical methods for detecting nitrosamines in pharmaceuticals and environmental samples .

Mechanism of Action

The carcinogenicity of N-Nitrosodibutylamine is attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP2A6. The compound undergoes enzymatic α-hydroxylation, leading to the formation of a diazonium ion, which can alkylate DNA and cause mutations . This DNA damage can ultimately lead to cancer .

Comparison with Similar Compounds

Similar Compounds

N-Nitrosodimethylamine: Known for its high hepatotoxicity and carcinogenicity.

N-Nitrosodiethylamine: Another potent carcinogen with similar properties.

N-Nitrosodiisopropylamine: Also a probable human carcinogen.

Uniqueness

N-Nitrosodibutylamine is unique in its specific metabolic pathways and the types of DNA damage it induces. While it shares carcinogenic properties with other nitrosamines, its specific interactions with cytochrome P450 enzymes and the resulting DNA adducts make it a distinct compound for research purposes .

properties

CAS RN |

121843-39-8 |

|---|---|

Molecular Formula |

C16H24N3O2+ |

Molecular Weight |

290.38 g/mol |

IUPAC Name |

[(3aR,8bS)-3,3,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate |

InChI |

InChI=1S/C16H23N3O2/c1-16-8-9-19(4,5)14(16)18(3)13-7-6-11(10-12(13)16)21-15(20)17-2/h6-7,10,14H,8-9H2,1-5H3/p+1/t14-,16+/m1/s1 |

InChI Key |

HVEHGQRVGLFZTA-ZBFHGGJFSA-O |

Isomeric SMILES |

C[C@@]12CC[N+]([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |

SMILES |

CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |

Canonical SMILES |

CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |

synonyms |

1-methyl-PHY 1-methylphysostigmine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)